Cas no 89354-02-9 (Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-)
89354-02-9 structure
Product Name:Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS-nummer:89354-02-9
MF:C13H16F3N3O4
MW:335.279053688049
CID:603446
PubChem ID:20503003
Update Time:2025-04-19
Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)-
- N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline
- VCHNZZKHUVFNHU-UHFFFAOYSA-N
- 89354-02-9
- SCHEMBL11206500
- DTXSID10608197
-
- Inchi: 1S/C13H16F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6,8H,4,7H2,1-3H3
- InChI-sleutel: VCHNZZKHUVFNHU-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])N(CC)CC(C)C)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 335.10929049g/mol
- Monoisotopische massa: 335.10929049g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 410
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 94.9Ų
Benzenamine, N-ethyl-N-(2-methylpropyl)-2,6-dinitro-4-(trifluoromethyl)- Gerelateerde literatuur
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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